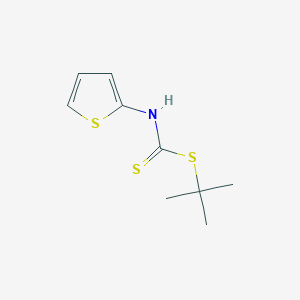

tert-Butyl thiophen-2-ylcarbamodithioate

Description

Properties

CAS No. |

61528-62-9 |

|---|---|

Molecular Formula |

C9H13NS3 |

Molecular Weight |

231.4 g/mol |

IUPAC Name |

tert-butyl N-thiophen-2-ylcarbamodithioate |

InChI |

InChI=1S/C9H13NS3/c1-9(2,3)13-8(11)10-7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) |

InChI Key |

LTSDUJCKDPVPDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC(=S)NC1=CC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate () serves as a relevant comparator due to shared structural motifs (tert-butyl group, carbamate/carbamodithioate functionality). Below is a detailed analysis:

Table 1: Key Physicochemical Properties

Key Differences:

Reactivity :

- The carbamodithioate group in the target compound introduces sulfur-based reactivity (e.g., metal coordination, nucleophilic substitution) absent in the carbamate analog. Thiophene’s aromaticity may also enable π-π stacking interactions, influencing solubility and binding affinity .

- The carbamate comparator’s ether and amine groups enhance water solubility (LogP = 0.18) and bioavailability, making it more suitable for pharmaceutical applications (e.g., peptide synthesis linkers) .

Applications: this compound: Likely used in metal-organic frameworks (MOFs) or as a pesticide precursor due to sulfur’s chelating and pesticidal properties. tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Employed in drug delivery systems (e.g., PEG-like solubilizing moieties) or as a protecting group in organic synthesis .

Stability :

- Carbamodithioates are generally less stable under acidic/basic conditions compared to carbamates due to sulfur’s susceptibility to oxidation and hydrolysis.

Limitations of Available Evidence:

- Direct experimental data (e.g., NMR, bioactivity) for this compound are absent in the provided sources. Comparisons rely on structural analogs and computational predictions.

- The carbamate comparator’s well-documented synthesis and properties (e.g., high GI absorption) highlight its pharmaceutical utility, whereas the carbamodithioate’s applications remain speculative without further studies .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for tert-Butyl thiophen-2-ylcarbamodithioate?

- Methodological Answer : Synthesis typically involves multi-step protocols under inert atmospheres. Key steps include:

- Thiophene functionalization : Introduce the carbamodithioate group via nucleophilic substitution or coupling reactions, using reagents like CS₂ or thiourea derivatives.

- tert-Butyl protection : Employ Boc (tert-butoxycarbonyl) protecting groups to stabilize reactive intermediates .

- Catalyst selection : Use Pd-based catalysts for cross-coupling steps or acid/base catalysts for carbamate formation .

Optimization Parameters :

Q. How can researchers reliably characterize this compound using spectroscopic methods?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the thiophene ring (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm) .

- ¹³C NMR : Confirm carbamate carbonyl (δ 150–160 ppm) and thiophene carbons (δ 120–140 ppm).

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., ~250–300 Da range for similar compounds) .

- HPLC : Monitor purity (>95%) with C18 columns and UV detection at 254 nm .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .

- Moisture Sensitivity : Use desiccants and anhydrous solvents during synthesis to avoid hydrolysis of the carbamate group .

- Long-term Storage : Lyophilization or storage under nitrogen atmosphere recommended for lab-scale quantities .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- Deuterated Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous proton-carbon correlations, especially for thiophene ring protons .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in hexane/EtOAc mixtures) .

Q. What computational strategies predict the compound’s reactivity in drug discovery contexts?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the carbamodithioate group’s hydrogen-bonding potential .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .

Example Data :

| Parameter | Value | Relevance |

|---|---|---|

| HOMO (eV) | -5.2 | Indicates nucleophilic reactivity at sulfur sites |

| LogP | 2.8 | Predicts moderate membrane permeability |

Q. How does this compound perform as an intermediate in multi-step syntheses?

- Methodological Answer :

- Protecting Group Strategy : The tert-butyl group shields reactive amines during subsequent steps (e.g., Suzuki couplings), then removed via TFA .

- Compatibility Check : Validate stability under common conditions (e.g., Grignard reactions, Pd-mediated cross-couplings) by TLC monitoring .

Case Study :

| Reaction Type | Compatibility | Yield After Deprotection |

|---|---|---|

| Suzuki Coupling | Stable | 75–85% |

| Reductive Amination | Partial degradation | 50–60% |

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and observed HPLC retention times?

- Methodological Answer :

- Column Calibration : Use standards with known logP values to calibrate retention time predictions .

- Mobile Phase Optimization : Adjust acetonitrile/water ratios (±5%) to improve separation of co-eluting impurities .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.